Beclomethasone 21-Monopropionate

説明

Beclomethasone Dipropionate Impurity A is a metabolite of Beclomethasone Dipropionate.

生化学分析

Biochemical Properties

Beclomethasone 21-Monopropionate is formed through the hydrolysis of BDP, mediated by esterase enzymes .

Cellular Effects

Bdp and its major active metabolite, B-17-MP, have been shown to have significant anti-inflammatory effects . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bdp is rapidly converted into B-17-MP upon administration, which acts on the glucocorticoid receptor to mediate its therapeutic action .

Temporal Effects in Laboratory Settings

Bdp is rapidly converted to B-17-MP, which is eliminated more slowly .

Dosage Effects in Animal Models

Bdp is used in veterinary medicine for the treatment of recurrent airway obstruction (RAO) in horses, administered by the inhalation route at a maximum recommended therapeutic dose of 500 µg/animal twice daily for 10 days .

Metabolic Pathways

This compound is a metabolite of BDP, which undergoes rapid and extensive hydrolysis mediated by esterase enzymes to form B-17-MP, this compound, and BOH .

Transport and Distribution

Bdp and its metabolites are predominantly excreted in the feces, with less than 10% of the drug and its metabolites being excreted in the urine .

Subcellular Localization

When inhaled, it is proposed that BDP remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

生物活性

Beclomethasone 21-monopropionate (B-21-MP) is a corticosteroid derivative primarily used for its anti-inflammatory properties in the treatment of various respiratory and allergic conditions. This article explores the biological activity of B-21-MP, focusing on its pharmacological mechanisms, metabolism, and clinical implications.

Overview of this compound

This compound is a metabolite of beclomethasone dipropionate (BDP), which is administered as a prodrug. Upon administration, BDP is hydrolyzed by esterase enzymes to yield B-21-MP and beclomethasone-17-monopropionate (B-17-MP), the latter being the more biologically active form with significant glucocorticoid receptor agonist activity .

The biological activity of B-21-MP is primarily attributed to its ability to modulate gene expression related to inflammation and immune response. It achieves this through several mechanisms:

- Glucocorticoid Receptor Agonism : B-21-MP exhibits lower affinity for the glucocorticoid receptor compared to B-17-MP, but it still contributes to the overall anti-inflammatory effects by binding to these receptors and influencing gene transcription related to inflammation .

- Inhibition of Inflammatory Mediators : Both BDP and its metabolites, including B-21-MP, suppress the release of various inflammatory mediators such as cytokines, histamines, and leukotrienes. This suppression helps mitigate the inflammatory response associated with conditions like asthma and allergic rhinitis .

Pharmacokinetics

The pharmacokinetic profile of B-21-MP reveals important insights into its efficacy and safety:

- Absorption and Bioavailability : Following intranasal administration, approximately 44% of the dose becomes bioavailable, with most systemic absorption occurring from swallowed portions .

- Distribution : The volume of distribution for B-21-MP is significantly higher than that for BDP, indicating extensive tissue distribution. The steady-state volume of distribution for BDP is about 20 L, while for B-17-MP it is 424 L .

- Metabolism : The primary metabolic pathway involves rapid hydrolysis by esterase enzymes. While B-17-MP is the major active metabolite, B-21-MP and beclomethasone itself are formed in smaller quantities but contribute minimally to systemic exposure due to their lower activity .

Efficacy in Treating Respiratory Conditions

Beclomethasone compounds are widely used in treating asthma and allergic rhinitis. Clinical studies have demonstrated their effectiveness in reducing airway inflammation and improving lung function:

- Asthma Management : Inhaled corticosteroids like beclomethasone dipropionate are considered first-line treatments for asthma. They significantly reduce the frequency and severity of asthma attacks by controlling airway inflammation .

Side Effects and Considerations

While generally well-tolerated, prolonged use of inhaled corticosteroids can lead to systemic effects such as adrenal suppression. Studies have shown that chronic use may affect hypothalamic-pituitary-adrenal (HPA) axis function, particularly at high doses .

Case Studies

- Asthma Control in Pediatric Patients : A study involving pediatric patients treated with inhaled beclomethasone dipropionate reported a significant reduction in nocturnal cortisol levels, suggesting potential HPA axis suppression. However, no clinical signs of adrenal insufficiency were observed during routine evaluations .

- Allergic Rhinitis Treatment : In patients with allergic rhinitis, intranasal administration of beclomethasone led to marked improvements in symptoms such as nasal congestion and sneezing. The rapid onset of action was noted within hours post-administration .

科学的研究の応用

Chemical Properties and Mechanism of Action

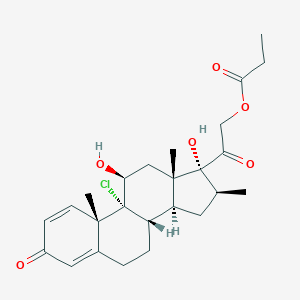

Beclomethasone 21-monopropionate is derived from beclomethasone dipropionate and exhibits potent glucocorticoid activity. The chemical formula is , characterized by a chlorine atom at the 9-position and hydroxyl groups at the 11 and 17 positions. Its mechanism of action primarily involves binding to the glucocorticoid receptor, leading to the modulation of gene expression related to inflammation and immune response, thereby inhibiting the release of inflammatory mediators such as cytokines and leukotrienes .

Asthma Management

This compound is primarily utilized in inhaled formulations for the long-term management of asthma. Its effectiveness in reducing airway inflammation makes it a critical component in asthma therapy. Clinical studies have shown that it improves lung function and reduces symptoms associated with asthma exacerbations .

Allergic Rhinitis

In addition to asthma, this compound is effective in treating allergic rhinitis. It alleviates symptoms such as nasal congestion, sneezing, and itching by reducing nasal inflammation .

Inflammatory Bowel Disease

Recent investigations have explored the potential of this compound in treating inflammatory bowel diseases (IBD). Studies suggest that sustained-release formulations can deliver significant amounts of the drug to the distal small bowel, indicating potential therapeutic benefits in IBD management .

Pharmacokinetics

This compound demonstrates high protein binding (approximately 94-96%), which influences its pharmacokinetic profile. It undergoes rapid metabolism into its active forms upon administration, with significant conversion occurring in the liver and lungs . The pharmacokinetics are crucial for understanding dosing regimens and potential systemic effects.

Comparative Analysis with Other Corticosteroids

The following table summarizes key characteristics of this compound compared to other corticosteroids used in similar therapeutic contexts:

| Corticosteroid | Chemical Formula | Potency | Primary Use |

|---|---|---|---|

| This compound | C25H33ClO6 | Moderate | Asthma, Allergic Rhinitis |

| Beclomethasone Dipropionate | C28H37ClO7 | High | Asthma, Allergic Rhinitis |

| Budesonide | C25H34O6 | Higher | Asthma, Allergic Rhinitis |

| Fluticasone Propionate | C27H29ClO6S | Very High | Asthma, Allergic Rhinitis |

Study on Efficacy in Pediatric Patients

A randomized clinical trial involving pediatric patients aged 5 to 12 years demonstrated that both low (40 mcg) and high (80 mcg) doses of Beclomethasone dipropionate significantly improved asthma control compared to placebo. The study reported a notable increase in forced expiratory volume (FEV1), indicating enhanced lung function .

Investigation into Gastrointestinal Delivery

A study focused on oral sustained-release formulations of beclomethasone dipropionate highlighted its potential for treating conditions like IBD by delivering substantial amounts of the drug to targeted areas within the gastrointestinal tract. This approach could lead to innovative treatment strategies for localized inflammation .

化学反応の分析

Metabolism and Chemical Reactions

- Beclomethasone dipropionate, a prodrug, is hydrolyzed via esterase enzymes to form beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone .

- Beclomethasone-17-monopropionate is the major active metabolite with the most potent anti-inflammatory activity .

- The cytochrome P450-3A enzyme catalyzes the biotransformation of beclomethasone dipropionate into beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone .

Pharmacokinetics

- Beclomethasone 21-monopropionate demonstrates high protein binding, approximately 94-96%, influencing its distribution and duration of action.

- Following intranasal administration of beclomethasone dipropionate, the absolute bioavailability of beclomethasone-17-monopropionate is 44% .

- Beclomethasone dipropionate is cleared from the systemic circulation via esterase enzymes, with the main metabolite being beclomethasone-17-monopropionate, and minor metabolites including beclomethasone-21-monopropionate .

Microbial Biotransformation

- Aspergillus niger can be used to perform microbial biotransformation of beclomethasone dipropionate, resulting in two monopropionates, one epoxy, and one depropionated derivative .

- Beclomethasone 17-monopropionate and this compound are both pharmacologically active, while the depropionated metabolite is inactive .

Comparative Table

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Beclomethasone Dipropionate | C28H37ClO7 | Prodrug form; rapidly converted to active metabolites; used for asthma and allergic rhinitis |

| Budesonide | C25H34O6 | Higher potency; rapid onset; commonly used in asthma treatment |

| Fluticasone Propionate | C27H29ClO6S | Highly potent; minimal systemic absorption; effective for asthma and allergic rhinitis |

| Triamcinolone Acetonide | C21H27O6 | Used topically; effective anti-inflammatory properties; less potent than beclomethasone |

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNPEZLXXKGRTA-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69224-79-9 | |

| Record name | Beclomethasone 21-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69224-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 21-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069224799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Beclomethasone 21-monopropionate form and what is its significance in the metabolism of Beclomethasone dipropionate?

A1: this compound (21-BMP) is formed through the enzymatic hydrolysis of Beclomethasone dipropionate (BDP) in human plasma. While 17-BMP is the primary active metabolite responsible for the desired therapeutic effects, 21-BMP is considered an inactive metabolite []. Research suggests that 21-BMP can also be formed through interesterification of the active 17-BMP in human plasma []. This conversion pathway potentially impacts the overall efficacy of BDP by reducing the availability of the active 17-BMP. Understanding the kinetics of this process is crucial for optimizing drug delivery and efficacy.

Q2: What analytical techniques are employed to study the formation and degradation of this compound?

A2: High-performance liquid chromatography (HPLC) is a key analytical technique used to study the formation and degradation of 21-BMP. Researchers have developed reversed-phase HPLC methods enabling the simultaneous separation and quantification of BDP, its active metabolites (like 17-BMP), and its degradation products, including 21-BMP []. This technique allows for the kinetic characterization of BDP decomposition, providing valuable insights into the formation and degradation pathways of 21-BMP and other metabolites.

Q3: Besides this compound, what other degradation products are formed from Beclomethasone dipropionate, and how are they identified?

A3: Besides 21-BMP, BDP degradation in human plasma leads to several other products. These include Beclomethasone 17-monopropionate (17-BMP), Beclomethasone, and three initially unidentified products labeled D1, D2, and D3 [, ]. The structures of D2 and D3 were later elucidated using a combination of techniques including preparative HPLC for isolation, mass spectrometry for molecular weight determination, and 1H-NMR spectroscopy for structural characterization []. These analyses revealed that D2 and D3 are formed from Beclomethasone and 21-BMP, respectively, through hydrogen chloride loss and the formation of a 9β,11β-epoxide ring.

Q4: Does the presence of human serum albumin influence the degradation kinetics of Beclomethasone dipropionate?

A4: Yes, the presence of human serum albumin (HSA) significantly influences the degradation kinetics of BDP. While BDP degradation in human plasma follows pseudo-first-order kinetics, its degradation in solutions containing 1% HSA exhibits pseudo-zero-order kinetics []. This difference highlights the impact of protein binding on the stability and degradation pathways of BDP. Understanding these interactions is crucial for developing accurate pharmacokinetic models and predicting drug efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。